Triaziridine
CAS No.: 6572-31-2
Cat. No.: VC20677940
Molecular Formula: H3N3
Molecular Weight: 45.044 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6572-31-2 |
|---|---|
| Molecular Formula | H3N3 |
| Molecular Weight | 45.044 g/mol |
| IUPAC Name | triaziridine |
| Standard InChI | InChI=1S/H3N3/c1-2-3-1/h1-3H |
| Standard InChI Key | QNNALNZLUPVUBO-UHFFFAOYSA-N |
| Canonical SMILES | N1NN1 |
Introduction
Molecular Identity and Structural Features
Basic Molecular Characteristics
Triaziridine (CAS No. 6572-31-2) is a three-membered ring system comprising three nitrogen atoms and three hydrogen atoms. Its molecular weight is 45.044 g/mol, making it one of the simplest fully nitrogenated cyclic compounds . The compound’s structural uniqueness lies in its triaziridine core, which differs fundamentally from six-membered triazines like 1,3,5-triazine (e.g., melamine or cyanuric chloride) .
Table 1: Key Molecular Descriptors of Triaziridine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 45.044 g/mol |
| CAS Registry Number | 6572-31-2 |
| IUPAC Name | Triaziridine |
| SMILES | |
| InChIKey | QNNALNZLUPVUBO-UHFFFAOYSA-N |
Structural Analysis
The triaziridine molecule adopts a planar triangular geometry, with each nitrogen atom bonded to two adjacent nitrogen atoms and one hydrogen atom. This configuration creates significant ring strain due to the 60° bond angles, which deviate markedly from the ideal 120° for -hybridized nitrogen . Computational studies suggest that this strain contributes to the compound’s potential reactivity, though experimental data remain limited.
In contrast to triazines—which feature a six-membered aromatic ring with delocalized π-electrons—triaziridine lacks aromatic stabilization, rendering it inherently less stable . This fundamental difference underscores the distinct electronic and chemical behaviors between these two classes of nitrogen heterocycles.
Synthetic Approaches and Challenges
Theoretical Pathways
Quantum mechanical calculations propose that triaziridine could theoretically form through:
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Cyclization of hydrazoic acid () derivatives under high-energy conditions.
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Photochemical or thermal rearrangement of linear isomers.
Physicochemical Properties
Stability and Reactivity
The compound’s small ring size and high angle strain predispose it to ring-opening reactions. Preliminary computational models predict that triaziridine may undergo:
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Electrophilic attack at nitrogen lone pairs
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Ring expansion via insertion reactions
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Decomposition to and under thermal stress
Experimental verification of these properties is absent from available sources, underscoring the need for further research.
Spectroscopic Characteristics
While no experimental NMR or IR data are provided in the reviewed materials, theoretical predictions based on analogous systems suggest:
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: A single peak near δ 5–6 ppm for equivalent ring protons
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: Distinct shifts reflecting inequivalent nitrogen environments
These predictions await confirmation through actual spectroscopic analysis.
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